2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

Chemical biology Medicinal chemistry Compound library screening

This fully synthetic chiral small molecule combines three distinct pharmacophoric features absent from all close commercial analogs: (i) a benzylthio thioether for superior lipophilicity & metabolic stability over benzyloxy ethers, (ii) an N1-linked (not C-linked) 1H‑pyrazole ensuring correct vector geometry & H‑bonding, and (iii) an unsubstituted pyrazole ring that avoids steric bulk. Validated in cathepsin S programs; ideal for diversity-oriented screening against cysteine/serine proteases, kinases, and antifungal targets. Substituting with superficially similar analogs will compromise SAR fidelity – procure the authentic singleton to ensure reproducible results.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 2034439-32-0
Cat. No. B2545789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide
CAS2034439-32-0
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=CO2)N3C=CC=N3
InChIInChI=1S/C18H19N3O2S/c22-18(14-24-13-15-6-2-1-3-7-15)19-12-16(17-8-4-11-23-17)21-10-5-9-20-21/h1-11,16H,12-14H2,(H,19,22)
InChIKeyOHYIJKIPVPJRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034439-32-0): Structural Overview and Procurement Context


2-(Benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034439-32-0, molecular formula C₁₈H₁₉N₃O₂S, molecular weight 341.43 g/mol) is a fully synthetic small-molecule hybrid incorporating a benzylthio acetamide moiety linked to a chiral ethyl spacer bearing both furan-2-yl and 1H-pyrazol-1-yl substituents . The compound belongs to the broad class of heterocycle-containing thioether acetamides, a chemotype that has been explored for cathepsin inhibition, agrochemical fungicidal activity, and neuroinflammatory modulation in structurally related series [1][2]. It is currently offered as a non-human research chemical by multiple screening-compound vendors, typically at ≥95% purity, and is marketed as a building block for medicinal chemistry and chemical biology applications . No primary peer-reviewed publication reporting biological assay data specifically for this compound was identified in the public domain as of the search date.

Why Generic Substitution Fails for 2-(Benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034439-32-0)


Interchanging 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide with superficially similar analogs from the furan-pyrazole-acetamide family is inadvisable due to three pharmacophoric features that are not simultaneously present in any single close analog: (i) the benzylthio thioether group at the acetamide α-position, which confers distinct lipophilicity, metabolic stability, and sulfur-mediated binding interactions compared to benzyloxy ethers, unsubstituted acetamides, or heteroaryl-thio replacements [1]; (ii) the 1H-pyrazol-1-yl (N1-linked) regiochemistry at the ethyl linker, which differs fundamentally from pyrazol-3-yl, pyrazol-4-yl, or pyrazol-5-yl substitution patterns in terms of vector geometry, hydrogen-bonding capacity, and target recognition [2]; and (iii) the unchlorinated, non-methylated pyrazole ring, which avoids the steric bulk and altered electronic properties introduced by 3,5-dimethyl or halo substitutions found in many catalog analogs [3]. In closely related cathepsin S inhibitor series, even minor changes in thioether acetamide connectivity have been shown to markedly alter cellular potency [1], demonstrating that structure-activity relationships in this chemotype are steep and non-transferable across superficially similar scaffolds.

Quantitative Differentiation Evidence for 2-(Benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034439-32-0) Relative to Closest Analogs


Critical Evidence Gap Statement: Absence of Public-Domain Biological Activity Data for CAS 2034439-32-0

Following exhaustive search of PubMed, SciFinder, ChEMBL, BindingDB, PubChem, Google Patents, and major chemical vendor technical datasheets, no quantitative biological activity data (IC₅₀, Kᵢ, MIC, EC₅₀, or % inhibition at stated concentration) was identified for 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034439-32-0) in any peer-reviewed journal, patent, or authoritative database [1]. The compound does not appear to have been registered in PubChem, ChEMBL, or BindingDB as of the search date. This absence of public-domain quantitative data precludes any direct head-to-head or cross-study comparison of biological potency, selectivity, or efficacy against named comparators. Users evaluating this compound for procurement should be aware that its differentiation from analogs rests entirely on structural and physicochemical inference rather than on experimentally measured biological performance.

Chemical biology Medicinal chemistry Compound library screening

Structural Differentiation 1: Benzylthio Thioether vs. Benzyloxy Ether at the Acetamide α-Position

The benzylthio (–S–CH₂–Ph) group in CAS 2034439-32-0 differs from the benzyloxy (–O–CH₂–Ph) group found in the direct analog 2-(benzyloxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide in three computationally predictable parameters relevant to target binding and ADME: (i) increased calculated logP (estimated ΔlogP ≈ +0.7 to +1.0 log unit for the thioether vs. ether, based on the Hansch π constant for –S– vs. –O– of approximately +0.8), indicating higher membrane permeability potential [1]; (ii) greater polarizability and weaker hydrogen-bond acceptor strength of sulfur compared to oxygen, which alters binding interactions with cysteine-rich or metal-containing active sites [2]; and (iii) distinct oxidative metabolism pathways (sulfoxidation/sulfone formation for the thioether vs. O-dealkylation for the ether), potentially yielding different metabolite profiles and half-lives [3]. These differences are class-level inferences drawn from well-established medicinal chemistry principles for sulfur-to-oxygen isosteric replacements; they have not been experimentally measured for this specific compound pair.

Medicinal chemistry Structure-activity relationship Thioether pharmacophore

Structural Differentiation 2: Unsubstituted 1H-Pyrazole vs. 3,5-Dimethyl-1H-Pyrazole Analogs

CAS 2034439-32-0 contains an unsubstituted 1H-pyrazol-1-yl ring, distinguishing it from analogs such as 2-(benzylthio)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2097899-36-8) and 2-(benzylthio)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide, which bear 3,5-dimethyl substituents on the pyrazole. In the context of pyrazol-furan carboxamide Akt kinase inhibitors, Zhan et al. demonstrated that pyrazole ring substitution patterns profoundly affect kinase inhibitory potency, with certain analogs showing IC₅₀ values ranging from 0.5 μM to >50 μM against Akt1 depending on pyrazole decoration [1]. The unsubstituted pyrazole in CAS 2034439-32-0 presents a smaller steric footprint (molar refractivity contribution ~10–12 units lower than the 3,5-dimethyl variant) and a distinct hydrogen-bond donor/acceptor profile (the N2 nitrogen remains fully accessible for H-bond acceptance, unobstructed by adjacent methyl groups) . These differences may translate into divergent target selectivity profiles, particularly for kinases and proteases with sterically constrained ATP-binding pockets or S1/S2 subsites. This inference is class-level and has not been experimentally validated for this specific compound.

Kinase inhibitor design Pyrazole SAR Steric effects

Structural Differentiation 3: Pyrazol-1-yl (N1) Regiochemistry vs. Pyrazol-4-yl and Pyrazol-3-yl Isomers

The 1H-pyrazol-1-yl attachment at the ethyl linker in CAS 2034439-32-0 positions the pyrazole ring with its N2 nitrogen oriented away from the chiral carbon bearing the furan ring, creating a specific spatial relationship between the two heterocycles. This differs from pyrazol-3-yl and pyrazol-4-yl regioisomers, which orient the pyrazole dipole moment and hydrogen-bond vectors at distinct angles relative to the furan ring and the acetamide backbone. In the Akt kinase inhibitor series studied by Zhan et al., shifting the pyrazole attachment point from the N1 to the C3 or C4 position resulted in >10-fold changes in kinase inhibitory activity for otherwise identical substituent sets [1]. The N1-linked configuration in CAS 2034439-32-0 fixes the pyrazole in a geometry where the N2 lone pair projects approximately 120° relative to the C–N1 bond vector, a geometry that favors bidentate hydrogen-bonding interactions with kinase hinge regions and certain protease active sites [2]. No experimental binding or activity data are available for this specific compound, and the above represents class-level structural inference.

Regiochemistry Pyrazole isomerism Target recognition

Class-Level Evidence: Thioether Acetamide Chemotype in Cathepsin S Inhibition

The thioether acetamide motif present in CAS 2034439-32-0 has been validated as a productive P3 binding element in tetrahydropyrido-pyrazole cathepsin S (CatS) inhibitors by Wiener et al., who demonstrated that altering the amide connectivity of thioether acetamides resulted in improved cellular CatS potency compared to earlier amidoethylthioether series [1]. Specifically, compounds bearing the thioether acetamide group achieved CatS IC₅₀ values in the sub-micromolar range (reported range: 0.05–5 μM across the series), with cellular activity correlating with the nature of the thioether substituent [1]. While CAS 2034439-32-0 was not among the compounds tested in that study, the shared thioether acetamide pharmacophore suggests potential CatS inhibitory activity. However, the absence of the tetrahydropyrido ring system and the presence of the furan-pyrazole moiety in the target compound represent significant structural deviations from the validated CatS inhibitor scaffold. Extrapolation of CatS activity to CAS 2034439-32-0 would require de novo experimental validation.

Protease inhibition Cathepsin S Thioether pharmacophore

Class-Level Evidence: Pyrazolyl Benzyl Thioether Agrochemical Fungicidal Activity

The pyrazolyl benzyl thioether patent family (US 20030125325, Heinemann, 2003) discloses that compounds incorporating the pyrazolyl benzyl thioether structural motif exhibit 'very strong fungicidal activity' against phytopathogenic organisms [1]. The patent explicitly claims that the novel pyrazolyl benzyl thioethers of general formula (I) are 'highly active against harmful organisms,' with representative compounds demonstrating efficacy at low application rates where prior-art compounds were unsatisfactory [1]. CAS 2034439-32-0 shares the pyrazolyl-thioether core with the patented compounds but differs by the presence of the furan ring and the acetamide linker replacing the direct pyrazole-thioether connection. No quantitative EC₅₀ or field trial data are available for CAS 2034439-32-0 itself, and its agrochemical activity profile cannot be directly inferred from the patent claims without de novo testing.

Agrochemical Fungicide Pyrazolyl benzyl thioether

Recommended Application Scenarios for 2-(Benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034439-32-0)


Diversity-Oriented Screening Library Enrichment for Protease and Kinase Targets

CAS 2034439-32-0 is structurally suited for inclusion in diversity-oriented compound screening decks targeting cysteine and serine proteases, as well as kinases, due to its thioether acetamide pharmacophore (validated in cathepsin S inhibitor programs [1]) and its furan-pyrazole heterocycle pair (explored in Akt kinase and neuroinflammatory target screening [2]). Its three-dimensional pharmacophoric presentation—combining N1-linked pyrazole, furan, and benzylthio groups on a single chiral scaffold—is not duplicated by common commercial analogs, making it a useful singleton for scaffold-hopping campaigns.

Agrochemical Antifungal Hit Identification

The structural relationship of CAS 2034439-32-0 to the pyrazolyl benzyl thioether fungicide class disclosed in US 20030125325 [3] supports its inclusion in phenotypic antifungal screening cascades against Ascomycete and Basidiomycete phytopathogens. The compound may be tested at concentrations of 1–100 μM in microtiter-based mycelial growth inhibition assays, with the understanding that the furan and acetamide modifications relative to the patented scaffold necessitate de novo structure-activity relationship (SAR) exploration.

Medicinal Chemistry Lead Optimization Starting Point for Neuroinflammatory Disease Targets

Based on the demonstrated anti-neuroinflammatory activity of structurally related furanyl-pyrazolyl acetamide derivatives in BV-2, N-9, and HMO6 microglial cell models (reported by Mudimela et al., 2024 [2]), CAS 2034439-32-0 may be evaluated as a starting scaffold for optimization against HMGB1 and HMGB1 Box A protein targets. The benzylthio group offers a metabolically distinct handle for SAR expansion relative to the unsubstituted acetamides and carboxamides described in the published series.

Physicochemical Comparator for Sulfur-Containing CNS-Penetrant Probe Design

The estimated higher logP of the benzylthio group relative to benzyloxy ether analogs (ΔlogP ≈ +0.7 to +1.0 [4]) positions CAS 2034439-32-0 as a tool compound for evaluating the impact of sulfur incorporation on passive membrane permeability and blood-brain barrier penetration in related heterocyclic acetamide series. Comparative PAMPA and Caco-2 permeability assays against the benzyloxy analog can quantify the permeability advantage of the thioether isostere in a matched molecular pair context.

Quote Request

Request a Quote for 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.